

8-Chloro-2-methylquinoline: Technical Guide to Synthesis & Application

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Compound of Interest

Compound Name: 8-Chloro-2-methylquinoline

CAS No.: 3033-82-7

Cat. No.: B1584612

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Executive Summary

8-Chloro-2-methylquinoline (CAS: 3033-82-7) serves as a critical heterocyclic building block in the development of orphan nuclear receptor (NR4A) modulators, antimalarial styrylquinolines, and metal-chelating ligands.[1] Unlike generic quinolines, the specific substitution pattern offers two distinct chemical handles:[2]

- C2-Methyl Group: A "benzylic-like" acidic site prone to aldol-type condensations, enabling the rapid generation of conjugated systems (styrylquinolines).
- C8-Chloro Group: A sterically demanding halogen handle that modulates lipophilicity and metabolic stability, while serving as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate 8-functionalized libraries.[1]

This guide provides validated protocols for its synthesis, functionalization, and application in drug discovery workflows.

Chemical Identity & Properties

| Property | Data |
|-------------------|---|
| IUPAC Name | 8-Chloro-2-methylquinoline |
| CAS Number | 3033-82-7 |
| Molecular Formula | C ₁₀ H ₈ ClN |
| Molecular Weight | 177.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 64–68 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Key Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral) |

Synthesis & Manufacturing

The industrial and laboratory standard for accessing this scaffold is the Doebner-Miller Synthesis, a modified Skraup reaction that avoids the violent conditions of the latter.

Protocol 1: Doebner-Miller Condensation

Target: Gram-scale synthesis of **8-Chloro-2-methylquinoline**.[\[1\]](#)[\[3\]](#)

Reagents:

- 2-Chloroaniline (1.0 equiv)[\[1\]](#)[\[2\]](#)
- Crotonaldehyde (1.2 equiv) or Paraldehyde (precursor)[\[2\]](#)
- Hydrochloric acid (6M) or Zinc Chloride (Lewis Acid catalyst)[\[2\]](#)
- Toluene (Solvent)[\[2\]](#)

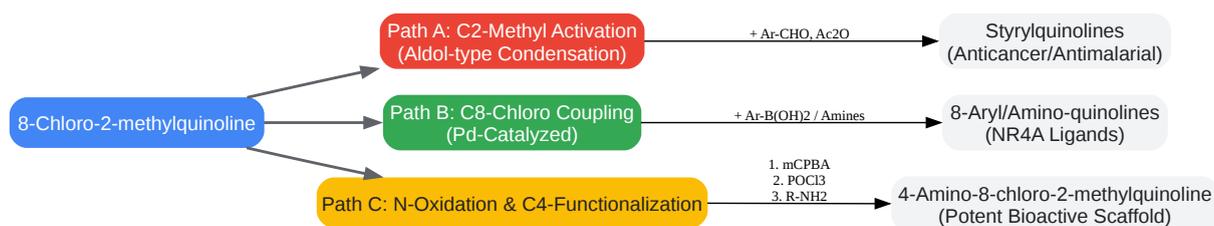
Step-by-Step Methodology:

- Activation: Charge a reaction vessel with 2-chloroaniline and 6M HCl. Heat to 60°C to form the anilinium salt.
- Addition: Add crotonaldehyde dropwise over 60 minutes. Note: Controlling addition rate is critical to prevent polymerization of the aldehyde.
- Cyclization: Reflux the mixture at 100–110°C for 4–6 hours. The reaction proceeds via conjugate addition followed by cyclodehydration and oxidation (often requiring a mild oxidant or air).[2]
- Workup: Cool to room temperature. Basify with 20% NaOH to pH 10. Extract with dichloromethane (3x).[2]
- Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Recrystallize from hexane/ethyl acetate (9:1) to yield off-white needles.[1]

Mechanism Insight: The 8-chloro substituent directs the cyclization ortho to the amine, but steric hindrance can lower yields compared to non-substituted anilines. The use of ZnCl₂ as a Lewis acid improves regioselectivity.

Chemical Reactivity & Functionalization

The utility of **8-chloro-2-methylquinoline** lies in its divergent reactivity. It acts as a "hub" for creating diverse chemical libraries.



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Figure 1: Divergent synthetic pathways from the **8-chloro-2-methylquinoline** core.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol 2: Synthesis of Styrylquinolines (Path A)

Application: Generation of antimalarial and anticancer candidates. The C2-methyl group is sufficiently acidic to react with aromatic aldehydes in the presence of acetic anhydride or a Lewis acid.

- Mix: Combine **8-chloro-2-methylquinoline** (1 mmol) and substituted benzaldehyde (1.1 mmol) in acetic anhydride (2 mL).
- Reflux: Heat at 140°C for 12–24 hours.
- Isolate: Pour into ice water. The precipitate is the crude styrylquinoline.
- Purify: Recrystallize from ethanol.
 - Note: These derivatives show potent cytotoxicity against cancer cell lines by intercalating DNA and inhibiting tubulin polymerization.

Medicinal Chemistry Applications

A. NR4A Nuclear Receptor Modulators

Recent high-impact studies have identified 4-amino-**8-chloro-2-methylquinoline** derivatives as selective ligands for the NR4A2 (Nurr1) nuclear receptor.[\[1\]](#)[\[6\]](#)

- Mechanism: These compounds bind to the ligand-binding domain of NR4A2, reducing inflammatory responses in microglial cells.
- Therapeutic Potential: Neuroprotection in Parkinson's disease and inhibition of cancer cell proliferation.
- Synthesis Route: Start with **8-chloro-2-methylquinoline** → Oxidation to N-oxide (mCPBA) → Chlorination (POCl₃) to 4,8-dichloro-2-methylquinoline → Nucleophilic aromatic substitution (S_NAr) with amines to yield the 4-amino derivative.[\[1\]](#)

B. Antimalarial Agents

The 8-chloroquinoline scaffold mimics the structure of Chloroquine and Primaquine.

- Activity: **8-Chloro-2-methylquinoline** derivatives (specifically styryl analogues) exhibit IC₅₀ values in the micromolar range against Plasmodium falciparum (strains 3D7 and RKL-9).[1]
- Advantage: The 8-chloro substituent blocks metabolic hydroxylation at the 8-position, potentially extending half-life compared to non-halogenated analogues.[1]

C. Metal Chelation & Bio-Imaging

While 8-hydroxyquinoline is the classic chelator, 8-amino-2-methylquinoline (derived from the 8-chloro precursor via Buchwald-Hartwig amination) is a potent ligand for Copper(II) and Zinc(II).[1][2]

- Application: Fluorescent sensors for intracellular metal ion tracking. The 2-methyl group provides steric bulk that prevents the formation of insoluble saturated complexes (like Alq3), favoring soluble 1:1 or 1:2 complexes suitable for biological assays.[2]

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